molecular formula C12H8F6N2S B2597315 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 937631-44-2

5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B2597315
CAS No.: 937631-44-2
M. Wt: 326.26
InChI Key: QFHJKQGGANUREI-UHFFFAOYSA-N
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Description

5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine ( 937631-44-2) is a chemical compound with the molecular formula C12H8F6N2S and a molecular weight of 326.26 g/mol . This research chemical features a 2-aminothiazole core substituted with a 3,5-bis(trifluoromethyl)benzyl group, a structure that contributes to its potential applications in scientific research and development. The presence of the strongly electron-withdrawing trifluoromethyl groups can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery . Compounds containing the 1,3-thiazole scaffold are of significant interest in pharmaceutical research due to their diverse biological activities . The 2-amine functionality on the thiazole ring provides a handle for further chemical derivatization, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies. This product is provided for Research Use Only. It is strictly intended for laboratory research purposes and is not certified for diagnostic, therapeutic, or any human or veterinary use . Researchers can order this compound in various quantities, with standard pack sizes available to suit different project scales .

Properties

IUPAC Name

5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2S/c13-11(14,15)7-1-6(2-8(4-7)12(16,17)18)3-9-5-20-10(19)21-9/h1-2,4-5H,3H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJKQGGANUREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring . The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Amine

The primary amine group at the 2-position of the thiazole ring exhibits nucleophilic reactivity. Key reactions include:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form substituted acetamides. For example:
    Thiazole-NH2+RCOClThiazole-NH-COR+HCl\text{Thiazole-NH}_2 + \text{RCOCl} \rightarrow \text{Thiazole-NH-COR} + \text{HCl}
    Similar reactions are observed in thiazole-2-amine derivatives, where acyl groups enhance metabolic stability .

  • Sulfonation : Interaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives, a common strategy for modulating solubility .

Reaction Type Reagents Product Key Reference
AcylationAcetyl chlorideN-Acetyl derivative
SulfonationBenzenesulfonyl chlorideSulfonamide analog

Electrophilic Aromatic Substitution (EAS)

The bis(trifluoromethyl)phenyl group directs electrophiles to specific positions:

  • Halogenation : Bromine or chlorine substitutes preferentially at the para position relative to the trifluoromethyl groups due to their strong electron-withdrawing effects. For example:
    Ar-CF3+Br2Ar-Br-CF3\text{Ar-CF}_3 + \text{Br}_2 \rightarrow \text{Ar-Br-CF}_3
    Such reactivity is observed in structurally related 3,5-bis(trifluoromethyl)phenyl systems .

  • Nitration : Limited by steric hindrance from the trifluoromethyl groups, but controlled conditions yield mono-nitro derivatives .

Cyclization and Heterocycle Formation

The amine and thiazole moieties participate in cyclocondensation reactions:

  • Thiadiazole Formation : Reacts with carbon disulfide (CS2\text{CS}_2) under basic conditions to form 1,3,4-thiadiazole derivatives .

  • Pyrazole Hybrids : Condensation with β-diketones or hydrazines generates fused pyrazole-thiazole systems, as demonstrated in analogous trifluoromethyl-substituted compounds .

Cross-Coupling Reactions

The thiazole ring supports palladium-catalyzed couplings:

  • Suzuki-Miyaura : The 5-position brominated derivative reacts with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig Amination : Facilitates C–N bond formation at the thiazole’s 4-position when halogenated .

Functionalization via the Methylene Bridge

The benzyl-type methylene group (-CH2_2-) linking the thiazole and phenyl rings undergoes:

  • Oxidation : Using KMnO4_4 or RuO4_4 to form a ketone intermediate, though steric hindrance may limit efficiency.

  • Radical Halogenation : Selective bromination at the benzylic position under UV light.

Biological Derivatization

The compound’s amine group is leveraged in prodrug strategies:

  • Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) forms imines with enhanced bioavailability .

  • Mannich Reactions : Introduces aminoalkyl side chains for targeting specific enzymes .

Key Reaction Data Table

Reaction Conditions Yield Application Source
AcylationDCM, RT, Et3_3N78–85%Bioactivity modulation
Suzuki CouplingPd(PPh3_3)4_4, DMF, 80°C65%Biaryl drug candidates
Thiadiazole CyclizationKOH, CS2_2, reflux72%Antimicrobial agents
Benzylic BrominationNBS, AIBN, CCl4_4, Δ58%Radiolabeling precursors

Mechanistic Insights

  • The trifluoromethyl groups reduce electron density in the phenyl ring, directing EAS to positions ortho/para to the -CF3_3 substituents .

  • The thiazole amine’s pKa (~6.5) allows selective reactivity under mild acidic conditions .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential antifungal properties of thiazole derivatives, including 5-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine. Research indicates that compounds containing thiazole moieties exhibit significant activity against various fungal pathogens. For instance:

  • Mechanism of Action : The compound may inhibit fungal growth by interfering with essential metabolic pathways. Its structural similarity to known antifungal agents suggests it could act on similar targets within fungal cells.
  • Case Studies : In vitro evaluations demonstrated that thiazole derivatives show varying degrees of efficacy against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL depending on the specific derivative and substituents present .

Cancer Research

Thiazole derivatives have also been explored for their anticancer properties. The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis presents potential therapeutic avenues:

  • Targeting Kinases : Some studies suggest that thiazole compounds can act as kinase inhibitors, which are crucial in cancer signaling pathways. This property could make them candidates for developing new cancer therapies.
  • Case Studies : Research has indicated that specific thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell death .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

Polymer Chemistry

The compound's unique structural features allow it to be utilized in synthesizing advanced materials:

  • Polymer Additives : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its trifluoromethyl groups, which improve resistance to solvents and thermal degradation.

Nanotechnology

The compound's properties make it suitable for applications in nanotechnology:

  • Nanoparticle Synthesis : Thiazole derivatives can serve as stabilizing agents in the synthesis of nanoparticles, potentially improving their dispersion and stability in various solvents.

Data Summary Table

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntifungal AgentsEffective against Candida albicans and Aspergillus fumigatus with varying MIC values .
Cancer TherapyPotential kinase inhibition and apoptosis induction in cancer cell lines .
Material SciencePolymer AdditivesEnhances thermal stability and mechanical properties of polymers.
Nanoparticle SynthesisActs as a stabilizing agent for nanoparticles in solution.

Mechanism of Action

The mechanism of action of 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

N-(3,5-Bis(trifluoromethyl)benzyl)-N-((2-(5-isopropyl-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)-methyl)-2-methyl-2H-tetrazol-5-amine (Compound 40)

  • Structure : Shares the 3,5-bis(trifluoromethyl)benzyl motif but incorporates a tetrazole ring and a cyclohexenyl group.
  • Synthesis : Prepared via multistep alkylation/cyclization, yielding 70.5% as a colorless oil .
  • Key Data :
    • ¹H/¹³C-NMR : Distinct signals for aromatic protons (δ 7.92 ppm) and trifluoromethyl groups.
    • HRMS : [M+H]⁺ at 596.2847 .
  • Application : Evaluated for biological activity (unspecified in ), likely targeting enzymes or receptors due to its complex structure.

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

  • Structure : A thiadiazole analogue with a methylsulfanyl benzylidene group.
  • Synthesis : Condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-methylthio benzaldehyde in toluene .
  • Key Data :
    • Crystallography : Planar geometry stabilized by intramolecular C–H···N hydrogen bonds.
    • Bioactivity : Exhibits fungicidal and insecticidal properties .

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine

  • Structure : Simplifies the core to a thiadiazole with a single trifluoromethyl group.
  • Synthesis : One-pot reaction of thiosemicarbazide with trifluoroacetic acid and polyphosphoric acid .

Functional Group Analysis

Compound Core Heterocycle Substituents Molecular Weight Bioactivity
Target Compound Thiazole 5-(3,5-bis(trifluoromethyl)benzyl), 2-amine 376.28 g/mol Not explicitly stated
Compound 40 Tetrazole 3,5-bis(trifluoromethyl)benzyl, cyclohexenyl, isopropyl-methoxyphenyl 596.28 g/mol Under evaluation
(E)-5-(3,5-Dimethylphenyl) Thiadiazole 3,5-dimethylphenyl, 4-methylsulfanyl benzylidene 367.47 g/mol Fungicidal, insecticidal
5-(Trifluoromethyl)thiadiazole Thiadiazole 5-trifluoromethyl 185.13 g/mol Antimicrobial precursor

Key Observations :

  • Thiadiazoles (e.g., ) are more electron-deficient than thiazoles, affecting reactivity and target binding.
  • The benzylidene group in introduces conjugation, which may stabilize interactions with biological targets .

Trends :

  • Condensation reactions (e.g., ) are common for introducing imine or benzylidene groups.
  • Fluorinated intermediates (e.g., ) require specialized reagents (e.g., polyphosphoric acid) for cyclization.

Biological Activity

5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (CAS No. 937631-44-2) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and notably, its biological activity based on diverse research findings.

  • Molecular Formula : C12H8F6N2S
  • Molecular Weight : 326.26 g/mol
  • CAS Number : 937631-44-2
  • Appearance : Powder
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety in this compound is believed to improve its pharmacodynamics.

A study reported that derivatives with this structural feature demonstrated significant growth inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed bactericidal activity with effective minimum inhibitory concentrations (MICs) .

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA16
Other derivativesVarious strains8 - 32

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it inhibited the proliferation of liver cancer cell lines (HepG2 and Hep3B) with IC50 values ranging from 1 to 10.8 µM. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .

Additionally, a structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance cytotoxic effects against different cancer cell lines. For example, substituents at specific positions on the thiazole ring significantly influenced the compound's potency .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of trials assessed the antimicrobial activity of various trifluoromethyl-substituted thiazole derivatives against MRSA. The results indicated that compounds with a trifluoromethyl group exhibited improved antibacterial efficacy compared to their non-fluorinated counterparts .
  • Anticancer Mechanism Investigation :
    • A detailed examination of the anticancer effects revealed that treatment with this compound led to significant apoptosis in liver cancer cells. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment .

Q & A

Q. What are the recommended synthetic routes for 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. For example, a general procedure includes:

Reacting a hydrazide derivative with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) to form a thiosemicarbazide intermediate.

Cyclization via iodine in potassium iodide (KI) to yield the thiazole core .

Introducing the 3,5-bis(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and triethylamine in DMF) .

  • Optimization Tips :
  • Monitor reaction progress using TLC or HPLC.
  • Purify via recrystallization (acetone or ethanol) or column chromatography.
  • Adjust stoichiometry of trifluoromethylphenyl precursors to minimize byproducts.

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns and purity. The trifluoromethyl groups appear as distinct singlets (~δ -60 ppm in <sup>19</sup>F NMR) .
  • IR Spectroscopy : Identify amine (-NH2, ~3372 cm<sup>-1</sup>) and thiazole C=N (1565 cm<sup>-1</sup>) stretches .
  • X-ray Crystallography : Resolve planar molecular geometry and intramolecular hydrogen bonds (e.g., C—H···N interactions), as demonstrated in analogous thiadiazole derivatives .

Q. How can researchers screen for potential biological activities (e.g., antimicrobial, anticancer) of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Use agar diffusion or microdilution assays against E. coli, S. aureus, and C. albicans .
  • Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include reference drugs (e.g., fluconazole for antifungal activity, cisplatin for cytotoxicity).

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., fungal CYP51 or human topoisomerase II) using software like AutoDock .
  • Enzyme Inhibition Assays : Measure IC50 values against purified enzymes (e.g., β-tubulin for antifungal activity) .
  • In Vivo Models : Test efficacy in murine models for toxicity and pharmacokinetics (e.g., oral bioavailability studies) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound purity via HPLC and elemental analysis .
  • Structural Analog Comparison : Synthesize derivatives with varied substituents (e.g., replacing trifluoromethyl with methyl groups) to isolate activity contributors .
  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, incubation time) and cell line authenticity .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

  • Methodological Answer :
  • Degradation Studies :
  • Hydrolysis : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .
  • Photolysis : Use UV light chambers to simulate sunlight-driven breakdown .
  • Ecotoxicology :
  • Algal Growth Inhibition : Test effects on Chlorella vulgaris using OECD Guideline 201.
  • Daphnia Mortality : Follow OECD 202 for acute toxicity assessment .

Q. How do crystallographic data inform stability and formulation strategies?

  • Methodological Answer :
  • Stability Analysis :
  • Thermal Stability : Perform DSC/TGA to identify decomposition temperatures .
  • Hygroscopicity : Store crystals under controlled humidity and monitor deliquescence.
  • Formulation Insights :
  • Use co-crystallization with excipients (e.g., citric acid) to enhance solubility .

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